D-2-Hydroxy-5-nitro-Phenylalanine D-2-Hydroxy-5-nitro-Phenylalanine
Brand Name: Vulcanchem
CAS No.:
VCID: VC3681014
InChI:
SMILES:
Molecular Formula:
Molecular Weight: 226.19

D-2-Hydroxy-5-nitro-Phenylalanine

CAS No.:

Cat. No.: VC3681014

Molecular Formula:

Molecular Weight: 226.19

* For research use only. Not for human or veterinary use.

D-2-Hydroxy-5-nitro-Phenylalanine -

Specification

Molecular Weight 226.19

Introduction

Structural Characteristics and Chemical Properties

Molecular Structure and Configuration

D-2-Hydroxy-5-nitro-Phenylalanine is characterized by a D-configuration at the α-carbon, differentiating it from its L-isomer. The compound features a phenyl ring with two key modifications: a hydroxyl group at position 2 (ortho position) and a nitro group at position 5. This specific positioning of functional groups contributes to its distinctive chemical properties and reactivity patterns.

Similar phenylalanine derivatives have been systematically analyzed using HPLC methods, with detection limits in the range of 5-100 nM for various hydroxylated and nitrated forms . Based on comparable compounds, we can infer that D-2-Hydroxy-5-nitro-Phenylalanine likely exhibits absorption characteristics that enable sensitive detection via photodiode array systems.

Physical Properties

While specific data for D-2-Hydroxy-5-nitro-Phenylalanine is limited in the available literature, properties can be reasonably predicted based on structurally similar compounds. For comparison, L-4-Nitrophenylalanine has a molecular weight of 210.187 g/mol, a density of approximately 1.4±0.1 g/cm³, and a melting point of 236-237°C (with decomposition) . D-2-Hydroxy-5-nitro-Phenylalanine would likely have similar physical characteristics, with slight variations due to the different positioning of the nitro group and the addition of the hydroxyl group.

The compound would be expected to demonstrate limited solubility in water but improved solubility in polar organic solvents like DMSO or methanol, consistent with other hydroxylated and nitrated phenylalanine derivatives.

Synthesis and Production Methods

Analytical Characterization

Characterization of D-2-Hydroxy-5-nitro-Phenylalanine would typically involve multiple analytical techniques. HPLC methods similar to those developed for hydroxylated and nitrated D-phenylalanine derivatives could be employed, using C18 columns with appropriate mobile phases such as acetonitrile/water gradients containing small amounts of formic acid .

Spectroscopic characterization would likely include:

  • IR spectroscopy: Expected to show characteristic bands for -OH, -NO₂, -COOH, and -NH₂ functional groups

  • NMR spectroscopy: ¹H and ¹³C NMR would provide confirmation of the structure and substitution pattern

  • Mass spectrometry: Would confirm the molecular weight and fragmentation pattern

Biological Activity and Reactive Properties

Radical Scavenging Capabilities

Based on research on related compounds, D-2-Hydroxy-5-nitro-Phenylalanine might possess significant reactive oxygen species (ROS) and reactive nitrogen species (RNS) scavenging abilities. D-phenylalanine has been demonstrated to trap ROS and RNS by forming hydroxylation and nitration products . Given that D-2-Hydroxy-5-nitro-Phenylalanine already contains hydroxyl and nitro groups, it may exhibit different radical scavenging properties compared to unmodified D-phenylalanine.

Photochemical Reactivity

Studies on 2-nitrophenylalanine have shown that it can photochemically cleave the polypeptide backbone upon irradiation with 365 nm light through a cinnoline-forming reaction . The presence of both a nitro group and a hydroxyl group in D-2-Hydroxy-5-nitro-Phenylalanine might modify this photochemical reactivity, potentially resulting in unique photocleavage mechanisms or products.

The quantum yield of photocleavage for 2-nitrophenylalanine has been determined to be 0.07 ± 0.01 at 365 nm . D-2-Hydroxy-5-nitro-Phenylalanine might exhibit different quantum yields due to its additional hydroxyl group, which could influence the electronic distribution and photochemical properties of the molecule.

Analytical Methods for Detection and Quantification

Chromatographic Techniques

For the analysis of D-2-Hydroxy-5-nitro-Phenylalanine, HPLC methods coupled with appropriate detection systems would be the method of choice. Based on techniques used for similar compounds, the following conditions would likely be effective:

ParameterCondition
ColumnC18 (e.g., Nucleosil120, 250 mm × 4.6 mm, 5 μm)
Mobile Phase5% acetonitrile, 50 mM KH₂PO₄, pH 3.0
Flow Rate1.0 mL/min
Column Temperature35°C
DetectionPhotodiode array detection
Detection Wavelength280-320 nm (likely optimal range)
Expected Limit of Detection5-100 nM (based on similar compounds)

This analytical approach has shown excellent linearity (correlation coefficient >0.999) and precision (RSD: ≤0.1% for retention times and <1.5% for peak heights) for related phenylalanine derivatives .

Spectroscopic Analysis

Spectroscopic methods would complement chromatographic techniques for the identification and characterization of D-2-Hydroxy-5-nitro-Phenylalanine:

  • UV-Visible Spectroscopy: The nitro and hydroxyl groups on the phenyl ring would give characteristic absorption bands that could be used for identification and quantification.

  • Mass Spectrometry: High-resolution ESI-TOF mass spectrometry, as used for analyzing products of 2-nitrophenylalanine photocleavage , would be suitable for confirming the molecular weight and structure of D-2-Hydroxy-5-nitro-Phenylalanine.

  • NMR Spectroscopy: 1D and 2D NMR techniques would provide detailed structural information, including the exact positions of the hydroxyl and nitro groups on the phenyl ring.

Current Research Status and Future Directions

Future Research Avenues

Future research on D-2-Hydroxy-5-nitro-Phenylalanine could productively focus on:

  • Development of efficient and selective synthetic methods

  • Detailed investigation of photochemical properties, particularly in comparison to 2-nitrophenylalanine

  • Exploration of biological activities, including potential antioxidant properties

  • Investigation of its incorporation into peptides and the resulting effects on peptide structure and function

  • Assessment of potential applications in photopharmacology or as photoactivatable drug delivery systems

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